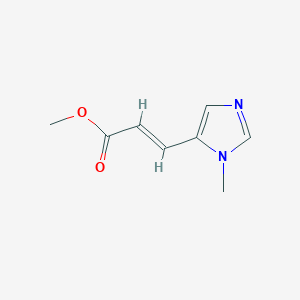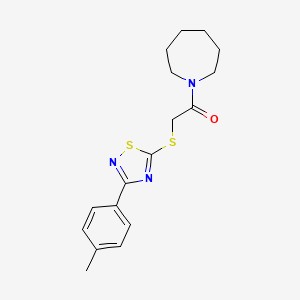
2-(1,3-苯并噻唑-2-基氨基)乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide has several scientific research applications, including:
作用机制
安全和危害
生化分析
Biochemical Properties
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its anticonvulsant activity and neurotoxicity . The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide may modulate neurotransmitter activity and ion exchange processes.
Cellular Effects
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GABA receptors and ion exchangers indicates its potential to modulate neuronal activity and cellular excitability. Additionally, its effects on gene expression may lead to changes in protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide involves binding interactions with specific biomolecules. It has been shown to exhibit good binding properties with epilepsy molecular targets, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that the compound may act as an inhibitor or modulator of these targets, leading to changes in neuronal activity and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide have been observed over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound can provide protection against seizures for up to 1 hour at a dose of 100 mg/kg in mice . This indicates that the compound’s effects are sustained over a significant period, making it a potential candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide vary with different dosages in animal models. At a dose of 100 mg/kg, the compound has shown 75% protection against seizures in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by the reaction with hydrazine hydrate . The reaction conditions usually include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
化学反应分析
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide can be compared with other similar compounds, such as:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide derivatives
These compounds share structural similarities but may differ in their chemical properties and applications . The uniqueness of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide lies in its specific functional groups and their reactivity, making it valuable for certain research applications .
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLGRSVTGQVADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-(2-methylphenyl)-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2591931.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2591939.png)


![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)
![3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2591944.png)




